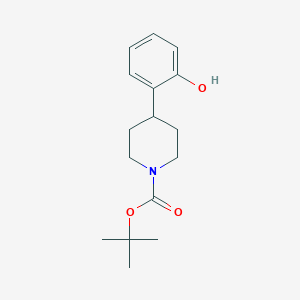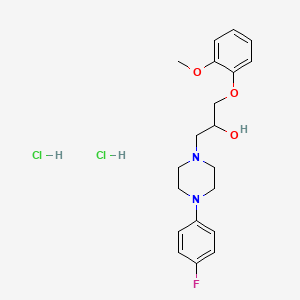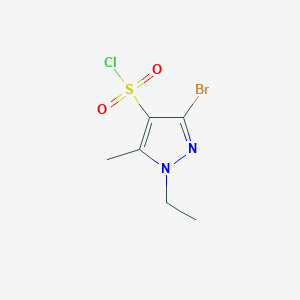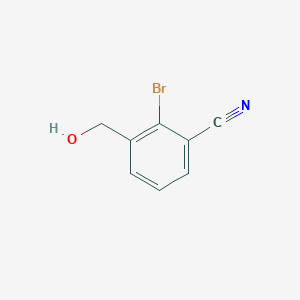
Tert-butyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate is a chemical compound with the empirical formula C18H27NO3 . It is a 4-aryl piperidine and is useful as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation .
Synthesis Analysis
While specific synthesis methods for Tert-butyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate were not found, similar compounds have been synthesized and characterized using FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .Molecular Structure Analysis
The molecular structure of Tert-butyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate consists of a piperidine ring attached to a phenyl ring via an amine group. The phenyl ring has a hydroxyl group attached to it .Chemical Reactions Analysis
Tert-butyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate is used as a semi-flexible linker in PROTAC development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .Physical And Chemical Properties Analysis
Tert-butyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate is a powder form substance . It has a molecular weight of 305.41 .Wissenschaftliche Forschungsanwendungen
PROTAC Development
Tert-butyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate: serves as a crucial building block in the development of PROTACs (PROteolysis TAgeting Chimeras). PROTACs are bifunctional molecules designed to recruit specific proteins for ubiquitination and subsequent degradation by the proteasome. By linking a target protein binder (such as a ligand or antibody) with an E3 ubiquitin ligase binder, PROTACs enable selective protein degradation. The semi-flexible nature of this linker impacts the 3D orientation of the PROTAC, affecting ternary complex formation and drug-like properties .
Chemical Linker Optimization
The semi-flexible linker properties of this compound play a critical role in optimizing PROTACs. Researchers investigate how variations in linker length, rigidity, and functional groups impact the overall efficacy of targeted protein degradation.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Tert-butyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate is a 4-aryl piperidine . It is primarily used as a semi-flexible linker in PROTAC (PROteolysis TArgeting Chimeras) development for targeted protein degradation . The primary targets of this compound are proteins that are marked for degradation by the PROTAC .
Mode of Action
The compound interacts with its targets by forming a ternary complex with the target protein and an E3 ubiquitin ligase . This interaction leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . The rigidity incorporated into the linker region of the bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By marking specific proteins for degradation, this compound can influence various cellular processes depending on the function of the target protein .
Result of Action
The primary result of the action of Tert-butyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate is the degradation of its target proteins . This can lead to various molecular and cellular effects depending on the specific role and function of the degraded protein .
Eigenschaften
IUPAC Name |
tert-butyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-8-12(9-11-17)13-6-4-5-7-14(13)18/h4-7,12,18H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRGNSRGOUNZAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-butoxy-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2474194.png)
![N-methyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonyl-N-phenylacetamide](/img/structure/B2474195.png)


![Ethyl 3-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2474201.png)


![1,1,1-Trifluoro-4-[3-(trifluoromethyl)anilino]-2-butanol](/img/structure/B2474205.png)
![2-[(3,4-dimethylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2474206.png)

![2-[(5-Fluoropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol](/img/structure/B2474214.png)


![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2474217.png)